molecular formula C21H24N2O5S B3202521 N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021210-41-2

N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B3202521
CAS RN: 1021210-41-2
M. Wt: 416.5 g/mol
InChI Key: FUFYPJBVZGCFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known for their antibacterial properties and are used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Mechanism of Action

PID works by binding to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions. This can have a wide range of effects on cellular processes, depending on the specific enzymes and proteins targeted.
Biochemical and Physiological Effects:
PID has been shown to have a variety of biochemical and physiological effects, including inhibition of proteasome activity, modulation of protein kinase activity, and regulation of intracellular calcium levels. These effects make it a valuable tool for researchers studying a wide range of cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PID in lab experiments is its specificity – it can be designed to target specific enzymes and proteins, allowing researchers to study their functions in greater detail. However, PID also has some limitations, including potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are a number of potential future directions for research on PID, including the development of new synthetic methods, the identification of new targets for the compound, and the use of PID in vivo to study its effects in living organisms. Additionally, researchers may explore the potential use of PID in drug discovery and development, as well as its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.

Scientific Research Applications

PID has been used in a variety of scientific research applications, including studies of enzyme activity, protein-protein interactions, and cellular signaling pathways. Its ability to inhibit specific enzymes and proteins has made it a valuable tool for researchers studying these processes.

properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-21(2,3)20(24)23-9-8-14-4-5-15(12-17(14)23)22-29(25,26)16-6-7-18-19(13-16)28-11-10-27-18/h4-7,12-13,22H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFYPJBVZGCFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 4
N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 5
N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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